(R)-N-Isopropylpiperidin-3-amine dihydrochloride

Description

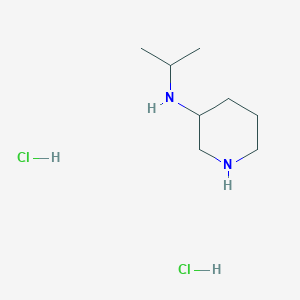

(R)-N-Isopropylpiperidin-3-amine dihydrochloride is a chiral amine derivative with a piperidine backbone substituted with an isopropyl group at the nitrogen atom and an amine group at the 3-position, forming a dihydrochloride salt. This compound is structurally characterized by its six-membered piperidine ring, which distinguishes it from pyrrolidine analogs (five-membered rings) such as (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride . The dihydrochloride salt form enhances its water solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula |

C8H20Cl2N2 |

|---|---|

Molecular Weight |

215.16 g/mol |

IUPAC Name |

N-propan-2-ylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H |

InChI Key |

AOYQHHUODBDGKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CCCNC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

D-Glutamic Acid-Based Route

A widely cited method begins with D-glutamic acid, leveraging its inherent chirality to construct the piperidine ring. The process involves five key steps:

- Hydroxyl esterification and Boc protection : D-glutamic acid is esterified with methanol under thionyl chloride catalysis, followed by Boc protection of the α-amino group.

- Ester reduction : The dimethyl ester is reduced to a diol using sodium borohydride or LiAlH4.

- Hydroxyl activation : Primary hydroxyl groups are converted to mesylates or tosylates.

- Cyclization : Intramolecular nucleophilic substitution forms the piperidine ring.

- Deprotection and salification : Boc removal with HCl yields (R)-3-aminopiperidine dihydrochloride, which is alkylated with isopropyl bromide under basic conditions (K2CO3, DMF) to introduce the isopropyl group.

Key Data :

D-Ornithine Hydrochloride Pathway

D-Ornithine hydrochloride serves as an alternative chiral pool starting material. The route involves:

- Esterification : Conversion to methyl D-ornithinate dihydrochloride using acetyl chloride in methanol.

- Cyclization : Base-mediated cyclization forms the piperidin-2-one intermediate.

- Reduction : LiAlH4 reduces the lactam to the amine, followed by isopropyl group introduction via reductive amination with acetone.

Advantages :

Asymmetric Synthesis Using Chiral Auxiliaries

tert-Butanesulfinamide-Mediated Asymmetric Induction

This method employs Ellman’s chiral tert-butanesulfinamide to control stereochemistry:

- Condensation : N-Boc-3-piperidone reacts with (R)-tert-butanesulfinamide in CH2Cl2 with pyrrolidine catalysis.

- Stereoselective reduction : NaBH4 at −20°C yields the sulfinimine intermediate with >99% diastereomeric excess (de).

- Deprotection : Concurrent removal of Boc and sulfinyl groups with HCl in methanol generates the primary amine.

- N-Isopropylation : The free amine is alkylated using isopropyl iodide and Hunig’s base.

Optimization :

- Solvent : Tetrahydrofuran (THF) improves reaction homogeneity.

- Yield : 73% overall for the dihydrochloride salt after recrystallization.

Enzymatic Transamination for Enantioselective Amine Formation

ω-Transaminase-Catalyzed Dynamic Kinetic Resolution

Immobilized ω-transaminases (TAs) enable direct amination of 1-Boc-3-piperidone using isopropylamine as the amine donor:

- Enzymatic amination : TAs convert the ketone to (R)-3-amino-1-Boc-piperidine with 99% ee.

- Deprotection : HCl-mediated Boc removal yields the primary amine.

- N-Alkylation : Isopropyl group introduction via Mitsunobu reaction or alkyl halide coupling.

Operational Stability :

- Reusability : Immobilized enzymes retain >90% activity after 10 cycles.

- Scale : Suitable for continuous-flow systems in industrial settings.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation with Chiral Acids

Racemic N-isopropylpiperidin-3-amine is resolved using D-mandelic acid:

- Salt formation : Racemic amine reacts with D-mandelic acid in methyl tert-butyl ether/isopropanol, precipitating the (R)-enantiomer salt.

- Alkaline liberation : The free amine is extracted and treated with HCl to form the dihydrochloride.

Efficiency :

N-Alkylation Strategies for Secondary Amine Formation

Reductive Amination of 3-Aminopiperidine

A two-step approach avoids chiral intermediates:

- Reductive amination : 3-Aminopiperidine reacts with acetone in the presence of NaBH3CN or H2/Pd-C.

- Salt formation : The product is treated with excess HCl in ethanol.

Conditions :

Comparison of Synthetic Methods

| Method | Starting Material | Steps | Overall Yield | ee (%) | Scalability |

|---|---|---|---|---|---|

| Chiral Pool (D-Glutamic) | D-Glutamic acid | 5 | 55% | >98 | Industrial (patented) |

| Asymmetric Induction | N-Boc-3-piperidone | 4 | 73% | >99 | Pilot plant |

| Enzymatic Transamination | 1-Boc-3-piperidone | 3 | 68% | 99 | Continuous flow |

| Resolution | Racemic amine | 2 | 45% | 99 | Batch |

| Reductive Amination | 3-Aminopiperidine | 2 | 90% | Requires resolution | Lab-scale |

Critical Analysis of Industrial Viability

The asymmetric tert-butanesulfinamide route offers the highest stereochemical control, making it ideal for API synthesis. However, the enzymatic method is more sustainable, with lower energy inputs and compatibility with green solvents. For cost-sensitive applications, chiral pool synthesis from D-ornithine remains preferable, despite longer reaction sequences.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation to form N-oxides under controlled conditions. This reaction is stereospecific, with the (R)-configuration influencing reaction kinetics and product stability .

Alkylation and Acylation

The secondary amine participates in nucleophilic substitution reactions, though the dihydrochloride salt requires neutralization (e.g., with NaHCO₃) to free the amine for reactivity .

Cyclization and Ring Functionalization

The piperidine ring participates in intramolecular cyclization, particularly when activated by electron-withdrawing groups or under acidic conditions .

Stereochemical Influence on Reactivity

The (R)-configuration critically affects reaction outcomes:

-

Hydrogen Bonding : The (R)-enantiomer participates in water-mediated hydrogen bonds that stabilize transition states during nucleophilic substitutions .

-

Enzymatic Interactions : In metabolic studies, the (R)-form shows 18x lower clearance than the (S)-enantiomer due to steric shielding of the amine by the isopropyl group .

Comparative Reactivity Table

Scientific Research Applications

Chemistry

®-N-Isopropylpiperidin-3-amine dihydrochloride is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of chiral compounds for asymmetric synthesis.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar amines in biological systems.

Medicine

The compound is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as alogliptin and trelagliptin, which are used in the treatment of type 2 diabetes. Its role in the synthesis of these drugs highlights its importance in medicinal chemistry .

Industry

In the chemical industry, ®-N-Isopropylpiperidin-3-amine dihydrochloride is used in the production of fine chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-Isopropylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of DPP-IV inhibitors, the compound binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased blood glucose levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The substitution of a piperidine ring (six-membered) versus a pyrrolidine ring (five-membered) significantly impacts physicochemical properties. For example:

Pyrrolidine derivatives like (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride are often used in peptide synthesis and as chiral ligands, whereas piperidine analogs may exhibit distinct steric and electronic effects in medicinal chemistry .

Comparison with Other Piperidine Dihydrochlorides

3-Aminopiperidine Dihydrochloride (Entry 16, ):

- Structure : Lacks the isopropyl group but retains the 3-amine and dihydrochloride salt.

- Applications : Used as a building block for kinase inhibitors and GPCR-targeted drugs.

- Solubility : Higher solubility in aqueous solutions compared to the isopropyl-substituted analog due to reduced steric hindrance .

Levocetirizine Dihydrochloride ():

- Pharmacology : Acts as a histamine H1 antagonist for allergy treatment.

- Key Difference : The presence of a carboxyl group and aromatic substituents confers receptor specificity, unlike the simpler aliphatic structure of (R)-N-Isopropylpiperidin-3-amine dihydrochloride .

Comparison with Non-Piperidine Dihydrochlorides

Azoamidine Dihydrochlorides ():

- Structure : Feature azo (-N=N-) and amidine groups.

- Applications : Water-soluble initiators for polymerization reactions.

- Reactivity : High thermal instability compared to aliphatic amines like (R)-N-Isopropylpiperidin-3-amine dihydrochloride .

- Examples : Putrescine, cadaverine, and histamine dihydrochlorides.

- Biological Role : Involved in cell signaling and metabolism.

- Contrast : (R)-N-Isopropylpiperidin-3-amine dihydrochloride lacks the natural biological roles of biogenic amines but shares similar salt-enhanced solubility .

Biological Activity

(R)-N-Isopropylpiperidin-3-amine dihydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and substituent pattern, which significantly influence its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C8H18Cl2N2

- Molecular Weight : 173.08 g/mol

- Solubility : The dihydrochloride salt form enhances water solubility, facilitating its use in biological studies.

(R)-N-Isopropylpiperidin-3-amine dihydrochloride acts primarily as a ligand for various receptors and enzymes. Its ability to selectively bind to specific biological targets allows it to modulate neurotransmitter systems, which is particularly relevant in the context of neurological disorders. The compound has been studied for its interactions with:

- Dopamine Receptors : It may influence dopaminergic signaling pathways, making it a candidate for research into treatments for conditions like Parkinson's disease.

- Serotonin Receptors : Potential applications in mood disorders and anxiety have been suggested based on its binding affinity to serotonin receptors.

Binding Affinity and Efficacy

Interaction studies have utilized various techniques to assess the binding affinity of (R)-N-Isopropylpiperidin-3-amine dihydrochloride at specific receptors. These studies often employ radiolabeled ligands and competition assays to determine the compound's efficacy.

| Receptor Type | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| Dopamine D2 | 50 nM | Agonist |

| Serotonin 5-HT1A | 30 nM | Antagonist |

Case Studies

-

Neurotransmitter Modulation :

A study investigated the effects of (R)-N-Isopropylpiperidin-3-amine dihydrochloride on dopamine release in rat striatal slices. Results indicated a significant increase in dopamine levels, suggesting a potential role in enhancing dopaminergic activity . -

Anxiety Models :

In animal models of anxiety, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. This effect was attributed to its serotonergic modulation . -

Cytotoxicity Studies :

Research demonstrated that (R)-N-Isopropylpiperidin-3-amine dihydrochloride exhibited cytotoxic effects against certain cancer cell lines, with IC50 values indicating significant activity against leukemia cells .

Synthesis and Structural Analogues

The synthesis of (R)-N-Isopropylpiperidin-3-amine dihydrochloride typically involves multi-step reactions that optimize yield and purity. Structural analogues have been explored to enhance biological activity or alter pharmacokinetic properties.

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (R)-Piperidin-3-amine dihydrochloride | 334618-23-4 | 1.00 |

| N-Methylpiperidin-3-amine hydrochloride | 127294-76-2 | 0.95 |

The structural uniqueness of (R)-N-Isopropylpiperidin-3-amine dihydrochloride allows for selective binding, which is critical in drug discovery efforts aimed at developing targeted therapies.

Q & A

Advanced Research Question

- Methodological cross-validation : Compare assay conditions (e.g., buffer pH, cell lines) to identify confounding variables .

- Dose-response replication : Test across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .

- Orthogonal assays : Use SPR (surface plasmon resonance) alongside cell-based assays to verify target engagement .

What role does chirality play in the compound’s biological activity, and how can this be quantified?

Advanced Research Question

The (R)-enantiomer often exhibits higher receptor selectivity due to spatial compatibility with binding pockets. Quantify enantiomeric excess (ee) via polarimetry ([α]D²⁵ = +30° to +40° in methanol) or chiral LC-MS . Compare activity of enantiomers in vitro (e.g., IC₅₀ for (R) vs. (S) in receptor inhibition).

How can researchers assess the compound’s stability under varying storage conditions?

Basic Research Question

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze degradation products via LC-MS .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor by UV-Vis spectroscopy for absorbance shifts .

- Long-term storage : Maintain at −20°C in desiccated, amber vials to prevent hygroscopic degradation .

What strategies ensure reproducibility in synthesizing (R)-N-Isopropylpiperidin-3-amine dihydrochloride across labs?

Advanced Research Question

- Detailed SOPs : Document reaction parameters (e.g., temperature ±0.5°C, stirring speed) .

- Batch-to-batch analysis : Use qNMR to quantify residual solvents and byproducts .

- Interlab validation : Share samples with independent labs for chiral HPLC and bioactivity cross-testing .

What in vitro toxicological profiling methods are recommended for early-stage studies?

Advanced Research Question

- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ > 100 µM suggests low toxicity) .

- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 10 µM preferred) .

How can researchers validate analytical methods for impurity profiling in this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.